
2,3-Dibromopyridine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromopyridine can be synthesized through the bromination of pyridine. The process involves the reaction of pyridine with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd and 3rd positions . The reaction is typically carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of sulfuric acid is primarily done through the Contact Process. This involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) in the presence of a vanadium oxide catalyst, followed by the absorption of SO₃ in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to produce concentrated sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,3-Dibromopyridine is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used in the preparation of complex organic molecules through various chemical reactions.
Material Science: It is employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromopyridine: Another dibrominated pyridine derivative with bromine atoms at the 3rd and 5th positions.
2,6-Dibromopyridine: A compound with bromine atoms at the 2nd and 6th positions.
Uniqueness
2,3-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 3rd positions makes it particularly suitable for certain cross-coupling reactions and nucleophilic substitutions .
Propiedades
Número CAS |
62793-95-7 |
|---|---|
Fórmula molecular |
C5H5Br2NO4S |
Peso molecular |
334.97 g/mol |
Nombre IUPAC |
2,3-dibromopyridine;sulfuric acid |
InChI |
InChI=1S/C5H3Br2N.H2O4S/c6-4-2-1-3-8-5(4)7;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
Clave InChI |
BBMFZEUJDGGRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Br)Br.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
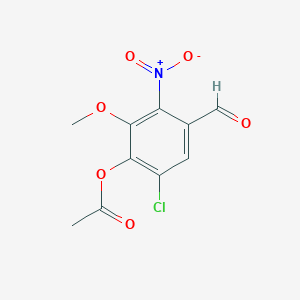
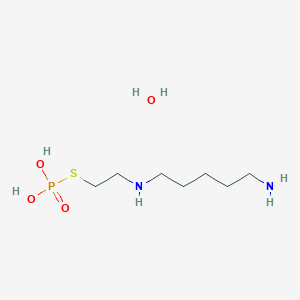
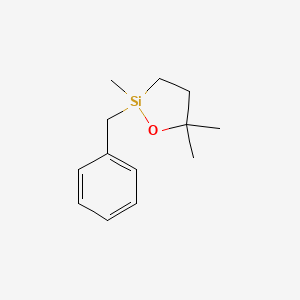
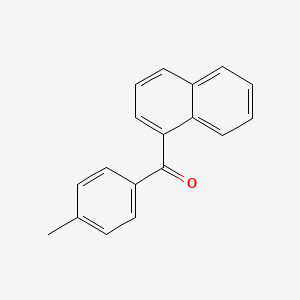

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
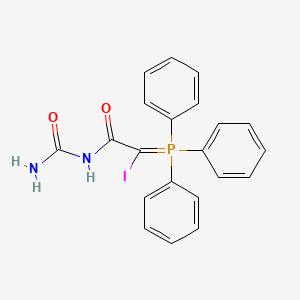
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

